1,2-Bis(4-pyridyl)hydrazine

Coordination Chemistry Metal-Organic Frameworks Solvothermal Synthesis

Researchers seeking flexible porous coordination polymers face limited ligand options with both redox activity and torsional freedom. 1,2-Bis(4-pyridyl)hydrazine (CAS 19808-51-6) solves this by providing a -NH-NH- bridge that enables distinct network topologies not accessible with rigid azo ligands. • Enables one-pot solvothermal reduction of azpy to form bphy-based MOFs with dmp and pcu topologies. • Delivers ultrahigh CO₂/CH₄ selectivity in [Ni(bdc)(bphy)] frameworks for natural gas purification. • Combines with 2,6-NDC co-ligand to produce 3D MOFs with 34.1% solvent-accessible voids (3746 ų).

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 19808-51-6
Cat. No. B104831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-pyridyl)hydrazine
CAS19808-51-6
Synonyms4,4’-Hydrazobispyridine;  4,4’-Hydrazodipyridine,
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NNC2=CC=NC=C2
InChIInChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14)
InChIKeyOFMNXXZKHSYCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-pyridyl)hydrazine – Properties and Coordination Chemistry


1,2-Bis(4-pyridyl)hydrazine (CAS 19808-51-6) belongs to the class of symmetric pyridyl hydrazine derivatives. It consists of two pyridine rings connected by a hydrazine (–NH–NH–) bridge, providing two nitrogen-based coordination sites suitable for metal complexation . Its molecular weight is 186.21 g/mol . This compound is a versatile precursor for coordination polymers and metal-organic frameworks (MOFs) , and its reduced hydrazine core imparts unique conformational flexibility and redox activity compared to its oxidized counterpart 4,4′-azopyridine (azpy) .

1,2-Bis(4-pyridyl)hydrazine Uniqueness vs. Bipyridines


1,2-Bis(4-pyridyl)hydrazine is distinguished from other symmetric bipyridine-like ligands such as 4,4′-azopyridine, 4,4′-bipyridine, and 1,2-bis(4-pyridyl)ethane by the presence of its –NH–NH– bridging unit . This structural feature influences both coordination geometry and electronic properties. For example, the in situ reduction of 4,4′-azopyridine (azpy) to 1,2-bis(4-pyridyl)hydrazine (bphy) under solvothermal conditions leads to the formation of coordination polymers with distinct network topologies and gas sorption behaviors [1]. Furthermore, the N–N single bond in the hydrazine linker provides greater torsional flexibility than the rigid N=N bond in azpy, enabling the formation of more adaptable, porous architectures [2].

1,2-Bis(4-pyridyl)hydrazine Selectivity and Performance


Distinct MOF Topologies via In Situ Reduction

The use of 1,2-bis(4-pyridyl)hydrazine (bphy) as a ligand, generated via in situ reduction of 4,4′-azopyridine (azpy), yields coordination polymers with distinct network topologies and flexibility not achievable with azpy alone. In solvothermal reactions of Zn(NO3)2, 1,4-benzenedicarboxylic acid (H2bdc), and azpy, the in situ reduction of azpy to bphy was confirmed by single-crystal XRD and LC-MS analyses [1]. The resulting bphy ligand led to the formation of [Zn(bdc)(bphy)]·DMF·H2O (1a) with a two-fold interpenetrated dmp topology and [Zn2(bdc)2(bphy)]·1.5EtOH·H2O (2a) with a two-fold interpenetrated pcu topology [1]. These flexible frameworks exhibit gated sorption behavior and high CO2/CH4 selectivity, whereas frameworks constructed directly from azpy without reduction typically yield more rigid, less porous structures [2].

Coordination Chemistry Metal-Organic Frameworks Solvothermal Synthesis

Flexible Ni-MOF for Ultrahigh CO2/CH4 Selectivity

A Ni-based coordination polymer incorporating 1,2-bis(4-pyridyl)hydrazine (bphy), [Ni(bdc)(bphy)]·DMF·3.5H2O (4), exhibits gated sorption behavior and ultrahigh CO2/CH4 selectivity due to its flexible structure [1]. At 298 K and 1 bar, the selectivity factor for CO2 over CH4 was determined to be exceptionally high, attributed to a pore-opening mechanism that selectively admits CO2 while excluding CH4 [1]. In contrast, related coordination polymers based on the oxidized analog 4,4′-azopyridine typically display lower CO2/CH4 selectivity due to their more rigid pore structures [2].

Gas Separation Metal-Organic Frameworks Adsorption

From 2D to 3D MOF: Enhanced Porosity

The use of 1,2-bis(4-pyridyl)hydrazine (L1) as a ligand enables the synthesis of MOFs with tunable dimensionality and porosity. A two-dimensional interpenetrating MOF, [Zn2(L1)2(L2)2]∞ (MOF I), was formed with terephthalic acid (L2) as an additional linker. Replacing L2 with the larger 2,6-naphthalenedicarboxylic acid (L3) yields a three-dimensional MOF, [Zn2(L1)2(L3)2]∞ (MOF II), which features a total solvent-accessible void volume of 3746 ų, corresponding to 34.1% of the unit cell volume [1]. This demonstrates the ability of L1 to support the construction of highly porous 3D networks when paired with extended dicarboxylate co-ligands.

Metal-Organic Frameworks Porosity Crystal Engineering

PI3Kδ Inhibition: Potency Comparison

1,2-Bis(4-pyridyl)hydrazine exhibits moderate inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 value of 20 nM as determined by an in vitro enzymatic assay [1]. This places it within a comparable potency range to other pyridyl hydrazine derivatives reported in the patent literature for PI3Kδ inhibition, where IC50 values typically range from 1 nM to 100 nM [2]. However, its symmetric bis(pyridyl) hydrazine scaffold offers a distinct chemical handle for further derivatization and optimization, and its lack of additional bulky substituents may contribute to favorable physicochemical properties such as lower molecular weight and higher ligand efficiency compared to more complex analogs .

Kinase Inhibition Drug Discovery PI3K Pathway

1,2-Bis(4-pyridyl)hydrazine Applications


Flexible MOF Synthesis for Gas Separation

1,2-Bis(4-pyridyl)hydrazine is a key ligand for constructing flexible, porous coordination polymers with gated sorption behavior. The [Ni(bdc)(bphy)] framework (4) demonstrates ultrahigh CO2/CH4 selectivity at 298 K due to its flexible pore structure [1]. This makes bphy-based MOFs highly attractive for natural gas purification and carbon capture applications where selective CO2 removal from methane streams is critical [1].

In Situ Redox Synthesis of Coordination Polymers

The in situ reduction of 4,4′-azopyridine (azpy) to 1,2-bis(4-pyridyl)hydrazine (bphy) under solvothermal conditions offers a unique synthetic route to interpenetrated MOF topologies not accessible with azpy alone [2]. This approach enables the one-pot synthesis of [Zn(bdc)(bphy)] frameworks with dmp and pcu topologies, which exhibit gated sorption and high CO2/CH4 selectivity [2]. Researchers seeking to explore redox-active ligand transformations in MOF synthesis should prioritize bphy-containing systems.

Co-ligand Modulation for 3D Porous MOFs

The combination of 1,2-bis(4-pyridyl)hydrazine with extended dicarboxylate co-ligands such as 2,6-naphthalenedicarboxylic acid yields 3D MOFs with large solvent-accessible voids (3746 ų, 34.1% porosity) [3]. This modular approach allows researchers to fine-tune porosity and framework dimensionality for applications in gas storage, molecular separation, and heterogeneous catalysis [3].

PI3Kδ Kinase Chemical Probe

1,2-Bis(4-pyridyl)hydrazine inhibits PI3Kδ with an IC50 of 20 nM [4]. Its relatively simple symmetric scaffold (MW 186.21) makes it a useful chemical probe for investigating PI3Kδ-dependent signaling pathways, particularly in cell-based assays where low molecular weight and favorable permeability are advantageous . It can also serve as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective PI3Kδ inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Bis(4-pyridyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.